2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a chlorofluorophenyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This may involve the reduction of a pyridine derivative or the cyclization of an appropriate amine.
Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the chlorofluorophenyl moiety.
Coupling with Pyrimidine: The final step involves coupling the piperidine intermediate with a pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or piperidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the discovery of new biochemical pathways and targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine: Similar structure but with a different position of the fluorine atom.
2-[[1-[(2-Bromo-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine: Bromine substituted analog.
2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyridine: Pyridine ring instead of pyrimidine.
Uniqueness
The uniqueness of 2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chlorofluorophenyl group with the piperidine and pyrimidine rings creates a versatile scaffold for further chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
2-[[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O/c18-15-3-1-4-16(19)14(15)11-22-9-5-13(6-10-22)12-23-17-20-7-2-8-21-17/h1-4,7-8,13H,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPMYDWJYUVJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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